N-(3-Acetyl-5-fluorophenyl)acetamide
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Overview
Description
N-(3-Acetyl-5-fluorophenyl)acetamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of an acetyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-5-fluorophenyl)acetamide typically involves the acetylation of 3-amino-5-fluorobenzene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-5-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
N-(3-Acetyl-5-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-fluorophenyl)acetamide involves its interaction with specific molecular targets. The acetyl and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)acetamide
- N-(3-Fluorophenyl)acetamide
- N-(3-Acetyl-4-fluorophenyl)acetamide
Uniqueness
N-(3-Acetyl-5-fluorophenyl)acetamide is unique due to the specific positioning of the acetyl and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
N-(3-acetyl-5-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10FNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
ATRVQUYKLZJPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)NC(=O)C |
Origin of Product |
United States |
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